Superior In Vivo Efficacy in Rat Prostate Weight Reduction at Matched Doses
In a 14-day study on normal adult male rats, oral administration of CGP-53153 at 3 mg/kg and 10 mg/kg reduced prostate weight by 31% and 37%, respectively, compared to vehicle controls. In stark contrast, finasteride administered at an identical 10 mg/kg dose failed to produce a significant reduction in prostate weight [1]. This demonstrates that while finasteride has a lower in vitro IC50, CGP-53153 achieves superior pharmacodynamic effect in this in vivo model.
| Evidence Dimension | In vivo prostate weight reduction in normal adult male rats |
|---|---|
| Target Compound Data | Reduced prostate weight by 31% at 3 mg/kg, and 37% at 10 mg/kg |
| Comparator Or Baseline | Finasteride at 10 mg/kg did not significantly reduce prostate weight |
| Quantified Difference | CGP-53153 (10 mg/kg): 37% reduction; Finasteride (10 mg/kg): Not significant |
| Conditions | Normal adult male rats treated orally once daily for 14 days |
Why This Matters
This data directly impacts selection for any study requiring robust in vivo 5-alpha reductase inhibition in a rat model, where finasteride would be ineffective at the same dose.
- [1] Häusler, A., Allegrini, P. R., Biollaz, M., Batzl, C., Scheidegger, E., & Bhatnagar, A. S. (1996). CGP 53153: a new potent inhibitor of 5alpha-reductase. The Journal of steroid biochemistry and molecular biology, 57(3-4), 187-195. View Source
